(S)-1-Boc-pyrrolidine-3-carboxylic acid hydrazide
Overview
Description
(S)-1-Boc-pyrrolidine-3-carboxylic acid hydrazide is a chemical compound that belongs to the class of pyrrolidine derivatives. The compound is characterized by the presence of a pyrrolidine ring, a carboxylic acid group, and a hydrazide functional group. The “Boc” in its name refers to the tert-butoxycarbonyl protecting group, which is commonly used in organic synthesis to protect amine groups during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-Boc-pyrrolidine-3-carboxylic acid hydrazide typically involves the following steps:
Formation of (S)-1-Boc-pyrrolidine-3-carboxylic acid: This can be achieved by reacting (S)-pyrrolidine-3-carboxylic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Conversion to Hydrazide: The (S)-1-Boc-pyrrolidine-3-carboxylic acid is then reacted with hydrazine hydrate (N2H4·H2O) to form the hydrazide derivative. This reaction is typically carried out in a solvent such as ethanol or methanol under reflux conditions.
Industrial Production Methods: While the above synthetic route is commonly used in laboratory settings, industrial production may involve optimized conditions and the use of continuous flow reactors to enhance yield and efficiency. The choice of solvents, catalysts, and reaction conditions may vary based on the scale of production and desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions: (S)-1-Boc-pyrrolidine-3-carboxylic acid hydrazide can undergo various chemical reactions, including:
Oxidation: The hydrazide group can be oxidized to form corresponding azides or other nitrogen-containing derivatives.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium hypochlorite (NaOCl).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed:
Oxidation: Formation of azides or nitroso derivatives.
Reduction: Formation of amines or hydrazines.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
(S)-1-Boc-pyrrolidine-3-carboxylic acid hydrazide has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibitors and as a building block for the synthesis of biologically active molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of protease inhibitors and other therapeutic agents.
Industry: Utilized in the production of fine chemicals and as a reagent in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of (S)-1-Boc-pyrrolidine-3-carboxylic acid hydrazide is largely dependent on its specific application. In the context of enzyme inhibition, the compound may interact with the active site of the enzyme, forming a stable complex that prevents substrate binding and subsequent catalytic activity. The presence of the Boc protecting group can influence the compound’s reactivity and stability, allowing for selective interactions with target molecules.
Comparison with Similar Compounds
(S)-1-Boc-pyrrolidine-3-carboxylic acid hydrazide can be compared with other pyrrolidine derivatives, such as:
(S)-1-Boc-pyrrolidine-2-carboxylic acid hydrazide: Similar structure but with the carboxylic acid group at the 2-position.
(S)-1-Boc-pyrrolidine-4-carboxylic acid hydrazide: Similar structure but with the carboxylic acid group at the 4-position.
(S)-1-Boc-pyrrolidine-3-carboxylic acid methyl ester: Similar structure but with a methyl ester group instead of the hydrazide group.
Uniqueness: The unique combination of the Boc protecting group, pyrrolidine ring, and hydrazide functional group in this compound imparts distinct chemical properties and reactivity, making it a valuable intermediate in organic synthesis and a versatile compound for various research applications.
Properties
IUPAC Name |
tert-butyl (3S)-3-(hydrazinecarbonyl)pyrrolidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3O3/c1-10(2,3)16-9(15)13-5-4-7(6-13)8(14)12-11/h7H,4-6,11H2,1-3H3,(H,12,14)/t7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFMHEXPZANOFSL-ZETCQYMHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H](C1)C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501132279 | |
Record name | 1,3-Pyrrolidinedicarboxylic acid, 1-(1,1-dimethylethyl) ester, 3-hydrazide, (3S)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501132279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1408002-81-2 | |
Record name | 1,3-Pyrrolidinedicarboxylic acid, 1-(1,1-dimethylethyl) ester, 3-hydrazide, (3S)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1408002-81-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Pyrrolidinedicarboxylic acid, 1-(1,1-dimethylethyl) ester, 3-hydrazide, (3S)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501132279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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